molecular formula C5H6OS2 B15218625 4-Methoxythiophene-2-thiol

4-Methoxythiophene-2-thiol

Cat. No.: B15218625
M. Wt: 146.2 g/mol
InChI Key: COFSPBGIVROXFZ-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-thiol is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring both electron-donating methoxy and nucleophilic thiol functional groups on a thiophene core, makes it a versatile precursor for synthesizing more complex heterocyclic compounds. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as the powerful Cu-catalyzed methods used for related methoxythiophenes , to create novel aryl ethers and other derivatives. These synthetic applications are critical in early-stage research and development, particularly in the exploration of new pharmacophores, such as in the development of aryl myxopyronin derivatives studied as potent antibacterial agents and RNA polymerase inhibitors . As a key intermediate, this compound enables the facile construction of diverse compound libraries for biological screening. Handling this material requires care; like the related 2-Methoxythiophenol, it is likely air-sensitive and may require storage under an inert atmosphere such as argon . This product is intended for research purposes in a controlled laboratory setting and is not for human or veterinary use.

Properties

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

IUPAC Name

4-methoxythiophene-2-thiol

InChI

InChI=1S/C5H6OS2/c1-6-4-2-5(7)8-3-4/h2-3,7H,1H3

InChI Key

COFSPBGIVROXFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol . Another method includes the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxythiophene-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxythiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
4-Methoxythiophene-2-thiol Thiophene 4-OCH₃, 2-SH C₅H₆OS₂ High acidity (thiol group), potential ligand or intermediate Inferred
2-Methoxythiophenol Benzene 2-OCH₃, -SH C₇H₈OS Stronger acidity (pKa ~6-8) due to aromatic stabilization
4-(2-Methoxy-phenyl)-5-thiophen-2-yl-4H-triazole-3-thiol Triazole + Thiophene 4-(2-MeO-phenyl), 5-thiophen-2-yl, 3-SH C₁₄H₁₂N₃OS₂ Chelating agent, antimicrobial applications
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Thiophene 5-(4-MeO-phenyl), 2-CH₂NH₂ C₁₂H₁₃NOS Pharmaceutical intermediate (e.g., kinase inhibitors)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 2-(4-MeO-phenyl), 5-Cl C₁₄H₁₀ClNOS Bioactive (antimicrobial, antitumor)

Reactivity and Acidity

  • Thiol Group Reactivity: The thiol group in this compound is less acidic (pKa ~10-12) compared to aromatic thiophenols like 2-Methoxythiophenol (pKa ~6-8) due to reduced resonance stabilization in the thiophene ring . This difference influences their deprotonation behavior and nucleophilic substitution rates.
  • Electronic Effects : The electron-donating methoxy group at the 4-position activates the thiophene ring toward electrophilic substitution at the 5-position, contrasting with electron-withdrawing groups (e.g., Cl in benzothiazole derivatives), which deactivate the ring .

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and thiol (-SH, δ ~1.5–2.5 ppm, though often broad). Aromatic protons on the thiophene ring typically appear at δ 6.5–7.5 ppm .
  • FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .
    Advanced Analysis : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ for C₅H₆O₃S₂). For ambiguous NMR signals, 2D experiments (COSY, HSQC) resolve coupling patterns and assign substituent positions .

How does the thiol group in this compound influence its reactivity in nucleophilic or oxidative environments?

Basic Reactivity : The -SH group participates in Michael additions, alkylation (e.g., with methyl iodide to form thioethers), and metal coordination. Oxidizing agents (H₂O₂, O₂) convert it to disulfides (-S-S-) or sulfonic acids (-SO₃H) .
Advanced Mechanistic Insight : Density Functional Theory (DFT) calculations predict nucleophilic attack at the sulfur atom, with activation energies influenced by methoxy’s electron-donating effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .

How can researchers address contradictory yields reported in the synthesis of thiophene-thiol derivatives?

Q. Methodological Approach :

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product.
  • By-product Analysis : LC-MS or GC-MS identifies side products (e.g., disulfides), guiding adjustments in reducing agents (e.g., NaBH₄) or stoichiometry .
    Case Study : In a related synthesis, inconsistent yields arose from trace metal contamination; introducing EDTA as a chelator improved reproducibility .

What computational tools are suitable for predicting the electronic properties of this compound?

Q. Advanced Methodology :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to map HOMO/LUMO distributions, predicting redox behavior and electrophilic substitution sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction media for solubility or stability .

What biological screening strategies are applicable for this compound in drug discovery?

Q. Basic Screening :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) due to thiol’s affinity for active-site thiols .
    Advanced Design : Structure-activity relationship (SAR) studies using derivatives (e.g., thioethers or sulfonamides) to correlate substituent effects with bioactivity .

How can electrochemical methods be applied to study this compound’s redox behavior?

Q. Methodology :

  • Cyclic Voltammetry (CV) : Determine oxidation potentials (e.g., thiol to disulfide) in acetonitrile with TBAPF₆ as electrolyte.
  • Electrochemical Impedance Spectroscopy (EIS) : Assess conductivity in polymerized films for potential use in organic electronics .

What thermal analysis techniques are recommended to evaluate the stability of this compound?

Q. Advanced Techniques :

  • TGA : Measure decomposition onset temperature (T₀) under N₂ to assess thermal stability.
  • DSC : Identify phase transitions (e.g., melting points) and exothermic/endothermic events indicative of degradation .

How should researchers resolve contradictory NMR data for thiophene derivatives?

Q. Troubleshooting Steps :

  • Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -60°C) can freeze conformational changes causing signal splitting .

What regioselectivity rules govern electrophilic substitution in this compound?

Mechanistic Insight : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to itself (C5), while the thiol’s electron-withdrawing nature may deactivate the ring. Computational modeling (Hammett constants) and isotopic labeling experiments (¹³C) validate predicted sites .

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